molecular formula C20H36N2O7 B13903282 Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate

Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate

Cat. No.: B13903282
M. Wt: 416.5 g/mol
InChI Key: KOLDSECLRRRIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate involves multiple steps. One common method includes the reaction of 2,6-pyridinedicarbonyl dichloride with tert-butylmagnesium chloride to form the corresponding diketone . This diketone is then further reacted with tert-butyl cuprate to isolate the desired product with a high yield . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure consistency and purity.

Chemical Reactions Analysis

Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium trimethylsilylphosphide and tert-butyl cuprate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with tert-butyl cuprate typically yields a diketone intermediate .

Mechanism of Action

The mechanism of action of Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate involves its role as a polypeptide derivative. It interacts with specific molecular targets and pathways to exert its effects. For instance, in cancer research, it functions as a nonviral gene vector, facilitating the delivery of therapeutic genes to target cells . The compound’s ability to enhance luminescence intensity is attributed to its interaction with alkaline phosphatase substrates, leading to increased luminescence .

Properties

IUPAC Name

tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O7/c1-18(2,3)27-15(24)13(21-16(25)28-19(4,5)6)11-10-12-14(23)22-17(26)29-20(7,8)9/h13H,10-12H2,1-9H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLDSECLRRRIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCC(=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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